Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 864418-18-8
Formula: C₁₂H₁₆BrNO
Molecular Weight: 270.17 g/mol [1]
Executive Summary
1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine is a specialized tertiary amine intermediate widely utilized in medicinal chemistry and organic synthesis. Structurally, it functions as a tri-vector scaffold , offering three distinct sites for chemical diversification: the aryl bromide (for cross-coupling), the methoxy group (for unmasking a phenolic handle), and the basic pyrrolidine nitrogen (for salt formation or solubility modulation).
This compound is particularly valued in the development of G-Protein Coupled Receptor (GPCR) ligands (specifically targeting dopamine and serotonin receptors) and kinase inhibitors , where the benzyl-pyrrolidine motif frequently serves as a privileged pharmacophore to enhance blood-brain barrier (BBB) permeability and metabolic stability.
Physicochemical Properties
The following data represents the core physicochemical profile critical for assay development and formulation.
Property
Value
Context
Molecular Weight
270.17 g/mol
Small molecule rule-of-5 compliant
Exact Mass
269.0415
Monoisotopic mass for HRMS
LogP (Predicted)
3.05 ± 0.4
Lipophilic; suggests good membrane permeability
pKa (Predicted)
~9.2 (Basic N)
Exists as a cation at physiological pH (7.4)
H-Bond Donors
0
Aprotic
H-Bond Acceptors
2
N and O atoms
Rotatable Bonds
3
Semi-rigid scaffold
Physical State
Viscous Oil or Low-Melting Solid
Dependent on purity and salt form (HCl salts are solids)
Synthetic Methodologies
Two primary routes exist for the synthesis of CAS 864418-18-8. Route A (Reductive Amination) is the industry standard due to higher atom economy and milder conditions compared to nucleophilic substitution.
Route A: Reductive Amination (The "Gold Standard")
This protocol minimizes the formation of over-alkylation byproducts and avoids the use of lachrymatory benzyl halides.
Imine Formation: Charge a reaction vessel with 5-bromo-2-methoxybenzaldehyde (1.0 equiv) and anhydrous DCE (0.2 M concentration). Add pyrrolidine (1.1 equiv) and stir at room temperature for 30 minutes to pre-form the iminium ion.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise to control exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]+ = 270/272).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).
Route B: Nucleophilic Substitution
Reagents: 5-Bromo-2-methoxybenzyl bromide, Pyrrolidine, K₂CO₃, MeCN.
Note: This route is less preferred due to the instability of the benzyl bromide precursor.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the reductive amination pathway.
Caption: Step-wise reductive amination workflow for high-yield synthesis of CAS 864418-18-8.
Reactivity & Functionalization Profile
The true value of this compound lies in its "Tri-Vector" reactivity, allowing medicinal chemists to elaborate the scaffold in three distinct directions.
A. The Aryl Bromide (Vector 1: Cross-Coupling)
The bromine atom at the 5-position is electronically activated by the ortho-methoxy group, making it an excellent candidate for Palladium-catalyzed coupling reactions.
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).
Buchwald-Hartwig: Amination to introduce solubilizing amine tails.
B. The Methoxy Group (Vector 2: Phenolic Unmasking)
Treatment with BBr₃ (Boron tribromide) or HBr/AcOH effects demethylation, revealing a phenol.
Utility: The resulting phenol can engage in H-bonding within a receptor pocket or serve as a nucleophile for ether synthesis (O-alkylation).
C. The Pyrrolidine Ring (Vector 3: Solubility & Salt Formation)
The tertiary amine is the primary site for salt formation (HCl, Fumarate, Tartrate) to improve bioavailability. It can also be oxidized to the N-oxide (a potential metabolite).
Reactivity Map Diagram
Caption: Divergent synthesis map showing the three primary vectors for structural elaboration.
Handling, Stability & Safety
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation over prolonged periods; conversion to the Hydrochloride (HCl) salt is recommended for long-term archiving.
Handling: Use standard PPE (gloves, goggles).[4] All synthesis steps involving STAB or BBr₃ must be performed in a fume hood.
References
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Suzuki Coupling on Bromo-Anisoles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link
GPCR Ligand Design: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (Contextual grounding for benzyl-amine pharmacophores).
Compound Data Source: PubChem Compound Summary for CAS 864418-18-8. Link
Unveiling the Therapeutic Landscape: A Technical Guide to Putative Biological Targets for Methoxy-Benzyl Pyrrolidine Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive exploration of potential biological targets for the emerging class of methoxy-benzyl pyrrolidine analo...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive exploration of potential biological targets for the emerging class of methoxy-benzyl pyrrolidine analogs. As a senior application scientist, the following content is structured to deliver not just a list of possibilities, but a strategic roadmap for investigation, grounded in scientific rationale and actionable experimental designs. We will delve into the causality behind target selection and provide robust, self-validating protocols to empower your research and development endeavors.
Introduction: The Methoxy-Benzyl Pyrrolidine Scaffold - A Privileged Structure in Neuropharmacology
The pyrrolidine ring is a cornerstone of numerous endogenous and synthetic compounds with significant biological activity. Its stereochemical complexity and ability to engage in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry. When coupled with a methoxy-benzyl moiety, the resulting analogs gain additional steric and electronic properties that can be fine-tuned to achieve desired target affinity and selectivity. The methoxy group, in particular, can influence metabolic stability and act as a hydrogen bond acceptor, while the benzyl group provides a larger hydrophobic surface for interaction with target proteins. This guide will illuminate the most promising biological targets for this chemical class and provide the technical means to validate these interactions.
I. G-Protein Coupled Receptors (GPCRs): Modulating Neuromodulatory Pathways
GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all FDA-approved drugs, making them a prime area of investigation for novel chemical entities.[1] The inherent flexibility of the pyrrolidine scaffold allows it to fit into the often-complex binding pockets of these receptors.
A. Dopamine Receptors (D₂ and D₃ Subtypes)
Rationale for Investigation: The structural similarity of the pyrrolidine core to the endogenous neurotransmitter dopamine makes dopamine receptors a highly probable target. Specifically, the D₂ and D₃ subtypes, which are implicated in a range of neuropsychiatric disorders including schizophrenia, Parkinson's disease, and addiction, are of significant interest.[2] Several studies have reported the synthesis and evaluation of pyrrolidine analogs as potent dopamine receptor ligands.[3][4] The methoxy-benzyl substituent can be strategically positioned to explore interactions within the receptor's binding site, potentially leading to subtype-selective ligands.[3]
Experimental Validation Workflow:
Caption: Workflow for Dopamine Receptor Target Validation.
Objective: To determine the binding affinity (Kᵢ) of the methoxy-benzyl pyrrolidine analogs for D₂ and D₃ receptors.
Materials:
Cell membranes expressing human D₂ or D₃ receptors.
Radioligand (e.g., [³H]-Spiperone for D₂ or [³H]-7-OH-DPAT for D₃).
Test compounds (methoxy-benzyl pyrrolidine analogs) at various concentrations.
Non-specific binding control (e.g., Haloperidol).
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
Glass fiber filters.
Scintillation counter.
Procedure:
In a 96-well plate, combine the receptor-expressing membranes, radioligand at a fixed concentration (near its Kₔ), and varying concentrations of the test compound.
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific control.
Incubate at room temperature for a predetermined time to reach equilibrium.
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold incubation buffer.
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Objective: To determine if the compounds act as agonists or antagonists at D₂/D₃ receptors (which are Gᵢ-coupled and thus inhibit adenylyl cyclase, leading to decreased cAMP levels).
Materials:
HEK293 cells stably expressing human D₂ or D₃ receptors.
Forskolin (an adenylyl cyclase activator).
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
Plate the cells in a 96-well plate and allow them to adhere.
For antagonist mode, pre-incubate the cells with varying concentrations of the test compound.
Stimulate the cells with a fixed concentration of a known D₂/D₃ receptor agonist (e.g., Quinpirole) in the presence of forskolin.
For agonist mode, incubate the cells with varying concentrations of the test compound in the presence of forskolin.
After incubation, lyse the cells and measure the intracellular cAMP levels using the detection kit.
Data Analysis:
Plot the cAMP levels against the log concentration of the test compound.
For agonists, determine the EC₅₀ value (concentration for 50% of maximal response).
For antagonists, determine the IC₅₀ value (concentration that inhibits 50% of the agonist response).
B. Sigma Receptors (σ₁ and σ₂ Subtypes)
Rationale for Investigation: Sigma receptors are unique intracellular chaperone proteins that are implicated in a variety of CNS functions and are targets for a diverse range of psychoactive drugs.[12][13] Many centrally acting compounds exhibit affinity for sigma receptors, and these receptors have been proposed as targets for antidepressant, antipsychotic, and neuroprotective agents.[14][15] The lipophilic nature of the methoxy-benzyl pyrrolidine scaffold may facilitate interaction with these intracellular targets.
Experimental Validation Workflow:
Caption: Workflow for Sigma Receptor Target Validation.
Detailed Protocol:
1. Radioligand Competitive Binding Assay for Sigma Receptors
Objective: To determine the binding affinity (Kᵢ) for σ₁ and σ₂ receptors.
Materials:
Rat brain homogenates or cell lines expressing σ₁ or σ₂ receptors.
Radioligand for σ₁: [³H]-(+)-pentazocine.
Radioligand for σ₂: [³H]-DTG in the presence of a high concentration of (+)-pentazocine to block σ₁ sites.
Non-specific binding control (e.g., Haloperidol).
Procedure and Data Analysis: Follow the same general procedure as described for dopamine receptor binding assays.
II. Enzymes: Targeting Key Neuromodulatory Pathways
Enzymes play a critical role in neurotransmitter synthesis, metabolism, and signaling. Inhibitors of these enzymes can have profound effects on brain chemistry and are valuable therapeutic agents.[16][17][18]
Monoamine Oxidase (MAO-A and MAO-B)
Rationale for Investigation: MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[19][20] Inhibition of MAO, particularly the MAO-B isoform, is a clinically validated strategy for the treatment of Parkinson's disease.[21][22][23] Numerous studies have demonstrated that pyrrolidine-containing molecules can act as potent and selective MAO-B inhibitors.[24][25] The methoxy-benzyl moiety can be explored for its interaction with the active site of MAO enzymes.
Experimental Validation Workflow:
Caption: Workflow for MAO Inhibition Target Validation.
Objective: To determine the IC₅₀ values for the inhibition of MAO-A and MAO-B.
Materials:
Recombinant human MAO-A and MAO-B enzymes.
Substrate for MAO-A (e.g., kynuramine or serotonin).
Substrate for MAO-B (e.g., benzylamine or phenylethylamine).
Detection reagent (e.g., Amplex Red for H₂O₂ detection).
Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
Procedure:
In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound.
Initiate the reaction by adding the substrate and detection reagent.
Monitor the increase in fluorescence or absorbance over time, which is proportional to the rate of product formation.
Data Analysis:
Calculate the initial reaction rates.
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Compare the IC₅₀ values for MAO-A and MAO-B to determine the selectivity index.
III. Ligand-Gated Ion Channels: Modulating Neuronal Excitability
Ligand-gated ion channels are crucial for fast synaptic transmission and are implicated in a wide range of neurological and psychiatric disorders.
NMDA Receptors
Rationale for Investigation: N-methyl-D-aspartate (NMDA) receptors are a subtype of ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[27][28] Dysfunction of NMDA receptors is associated with conditions such as depression, schizophrenia, and neurodegenerative diseases.[29] There is precedent for pyrrolidine-containing molecules acting as NMDA receptor antagonists or modulators.[30][31] The methoxy-benzyl pyrrolidine scaffold could potentially interact with allosteric sites on the NMDA receptor complex.
Experimental Validation Workflow:
Caption: Workflow for NMDA Receptor Target Validation.
Objective: To directly measure the effect of the compounds on NMDA receptor-mediated ion currents.
Materials:
Cells expressing NMDA receptors (e.g., primary neurons or HEK293 cells co-expressing GluN1 and GluN2 subunits).
Patch-clamp rig with amplifier and data acquisition system.
Glass micropipettes.
Extracellular and intracellular recording solutions.
NMDA and glycine (co-agonist).
Procedure:
Establish a whole-cell patch-clamp recording from a cell expressing NMDA receptors.
Apply NMDA and glycine to the cell to evoke an inward current.
Perfuse the cell with varying concentrations of the test compound and measure the effect on the amplitude and kinetics of the NMDA-evoked current.
Data Analysis:
Plot the percentage of inhibition or potentiation of the NMDA-evoked current against the log concentration of the test compound to determine the IC₅₀ or EC₅₀ value.
IV. Monoamine Transporters: Regulating Neurotransmitter Levels
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)
Rationale for Investigation: Inhibitors of DAT and NET are used to treat conditions such as ADHD and depression. Some pyrrolidine analogs, like pyrovalerone, are known to be potent inhibitors of these transporters.[37] The methoxy-benzyl pyrrolidine scaffold could be a promising starting point for developing novel and selective monoamine reuptake inhibitors.
Experimental Validation Workflow:
Caption: Workflow for Monoamine Transporter Target Validation.
Detailed Protocol:
1. Neurotransmitter Uptake Assay
Objective: To measure the inhibition of dopamine and norepinephrine uptake by the test compounds.
Materials:
Cells stably expressing human DAT or NET.
Radiolabeled neurotransmitter ([³H]-dopamine or [³H]-norepinephrine).
Known uptake inhibitors for positive controls (e.g., GBR-12909 for DAT, Desipramine for NET).
Procedure:
Plate the cells in a 96-well plate.
Pre-incubate the cells with varying concentrations of the test compound.
Add the radiolabeled neurotransmitter and incubate for a short period.
Wash the cells to remove extracellular radiolabel.
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Data Analysis:
Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC₅₀ value.
Quantitative Data Summary
Potential Target
Primary Assay
Key Parameter
Secondary Assay(s)
Key Parameter(s)
Dopamine Receptors (D₂, D₃)
Radioligand Binding
Kᵢ
cAMP Assay, β-Arrestin Assay
EC₅₀/IC₅₀, Biased Agonism
Sigma Receptors (σ₁, σ₂)
Radioligand Binding
Kᵢ
Calcium Imaging
Modulation of Ca²⁺ Flux
Monoamine Oxidase (MAO-A, MAO-B)
Enzyme Inhibition Assay
IC₅₀
Kinetic Studies
Kᵢ, Inhibition Type
NMDA Receptors
Radioligand Binding
Kᵢ
Electrophysiology (Patch Clamp)
% Inhibition/Potentiation
Monoamine Transporters (DAT, NET)
Neurotransmitter Uptake
IC₅₀
Radioligand Binding
Kᵢ
Conclusion
The methoxy-benzyl pyrrolidine scaffold represents a versatile platform for the design of novel therapeutics targeting the central nervous system. This guide has outlined a rational, multi-pronged approach to identifying and validating the most promising biological targets for this chemical class. By systematically evaluating interactions with dopamine receptors, sigma receptors, monoamine oxidases, NMDA receptors, and monoamine transporters, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of these compelling analogs. The provided experimental workflows and protocols offer a robust framework for generating high-quality, reproducible data to drive informed decision-making in your research programs.
References
Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed.
Cell-based Assays for GPCR Activity. Biocompare.
A standard operating procedure for an enzym
Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists. PubMed.
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PMC.
Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. PubMed.
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
GPCR Signaling Assays. Agilent.
Recent progress in assays for GPCR drug discovery. American Journal of Physiology.
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [No Source Found].
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. PubMed.
Electrophysiological Approaches for the Study of Ion Channel Function. PMC.
Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors.
An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formul
Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. PubMed.
p-Methoxybenzyl (PMB) Protective Group.
Radioligand Binding Assay. Gifford Bioscience.
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
In vitro receptor binding assays: General methods and considerations.
Receptor-Ligand Binding Assays. Labome.
Voltage clamp and patch clamp electrophysiology methods for studying ion channels. YouTube.
4-Methoxybenzyl (PMB)
Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed.
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.
Radioligand Binding Studies.
A Method for Measurement of Monoamine Oxidase Inhibition in Man: Application to Studies on Hypertension.
Receptor Binding Assays for HTS and Drug Discovery. NCBI.
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.
Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. The Scientist.
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry.
Electrophysiological Methods for the Study of TRP Channels. NCBI.
Macroscopic control of cell electrophysiology through ion channel expression. eLife.
Sigma receptors: potential targets for a new class of antidepressant drug. PMC.
Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega.
Sigma Receptors. [No Source Found].
Enzyme inhibitor. Wikipedia.
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. PMC.
Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modific
Sigma receptors. IUPHAR/BPS Guide to PHARMACOLOGY.
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC.
List of methylphenid
Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychi
Architecting the Third Dimension: Novel Pyrrolidine Scaffolds for Next-Gen Drug Libraries
Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift from "flatland" aromatic chemistry toward three-dimensional (3D) molecular architectures. The pyrrolidine ring—a saturated, five-memb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pharmaceutical industry is currently undergoing a paradigm shift from "flatland" aromatic chemistry toward three-dimensional (3D) molecular architectures. The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—stands at the forefront of this transition.[1][2][3][4][5] Unlike its planar aromatic counterpart (pyrrole), pyrrolidine offers high fraction sp3 (Fsp³) character, defined stereochemical vectors, and superior aqueous solubility.
This technical guide provides a blueprint for constructing novel pyrrolidine-based libraries. It moves beyond simple proline derivatives to explore spiro-cyclic, bridged, and C-H functionalized scaffolds, supported by robust synthetic protocols and validated design logic.
Part 1: The Strategic Value of Pyrrolidines
The "Privileged" Scaffold Status
In medicinal chemistry, a "privileged structure" is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme.[4] Pyrrolidine fits this definition strictly. It is the core of the amino acid proline and is ubiquitous in FDA-approved therapeutics (e.g., Captopril, Lisinopril).
Escaping Flatland: The Fsp³ Correlation
A critical metric in modern library design is the Fraction of sp³ Carbons (Fsp³) .[6]
Clinical Success: Analysis of the drug development pipeline shows that candidates with higher Fsp³ scores have a statistically higher probability of surviving Phase I-III clinical trials.
Solubility: Planar aromatic rings often suffer from poor solubility due to π-stacking (crystal packing energy). Pyrrolidine’s "puckered" envelope conformation disrupts this packing, enhancing aqueous solubility.
Selectivity: The 3D vectors of substituents on a pyrrolidine ring allow for more specific interactions with chiral protein binding pockets compared to flat heteroaromatics.
Structural Diversity Classes
To maximize library value, we categorize novel pyrrolidine scaffolds into three tiers of complexity:
Scaffold Class
Structural Feature
Design Advantage
Typical Application
Spiro-Pyrrolidines
Quaternary carbon shared between pyrrolidine and another ring (e.g., oxindole).
High rigidity; restricts conformational entropy penalty upon binding.
Protein-Protein Interaction (PPI) inhibitors.
Bridged Pyrrolidines
Bicyclic systems (e.g., 2-azabicyclo[2.1.1]hexane).
This section details two distinct workflows: the "Workhorse" method for de novo ring construction and the "Modern" method for late-stage functionalization.
Protocol A: The "Workhorse" – [3+2] Cycloaddition of Azomethine Ylides
This is the most robust method for generating highly substituted, stereochemically rich spiro-pyrrolidines.
Mechanism:
The reaction involves the condensation of an amino acid with an aldehyde to form an iminium ion, which undergoes decarboxylation to generate a 1,3-dipole (azomethine ylide). This dipole traps a dipolarophile (alkene) in a concerted manner.
Standard Operating Procedure (SOP):
Target: Spiro[pyrrolidine-3,3'-oxindole] library.
Scale: 0.5 mmol (adaptable to parallel synthesis).
Reagents:
Isatin derivative (0.5 mmol) - The Carbonyl Component
Sarcosine or Proline (0.6 mmol) - The Amine Component
Chalcone or Nitrostyrene (0.5 mmol) - The Dipolarophile
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Catalyst: Optional Ag(OAc) (5 mol%) for stereocontrol, though thermal reflux often suffices for racemic libraries.
Step-by-Step Workflow:
Charge: In a 10 mL reaction vial equipped with a magnetic stir bar, combine the Isatin derivative and Sarcosine in MeOH (3 mL).
Activation: Stir at room temperature for 10 minutes. The solution often changes color, indicating iminium/dipole formation.
Addition: Add the dipolarophile (Chalcone) in one portion.
Reflux: Heat the mixture to reflux (65°C for MeOH) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the dipolarophile.
Workup: Cool to room temperature. The product often precipitates as a solid.
If soluble: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO₄, and concentrate.
Purification: Recrystallization (EtOH) or Flash Column Chromatography (Hexane/EtOAc).
Validation Point:
NMR: Look for the disappearance of the alkene protons of the chalcone and the appearance of the diagnostic spiro-center protons (3.5–4.5 ppm range).
Stereochemistry: This reaction typically favors the endo-cycloadduct due to secondary orbital interactions.
Protocol B: The "Modern Edge" – Photoredox C(sp³)-H Arylation
Traditional pyrrolidine synthesis relies on pre-functionalized starting materials. Modern photoredox catalysis allows for the direct functionalization of the inert C(sp³)-H bonds alpha to the nitrogen, enabling "Late-Stage Functionalization" of simple pyrrolidine scaffolds.
Mechanism:
A dual catalytic cycle involving an Iridium photocatalyst (generating radicals) and a Nickel catalyst (coupling the radical to an aryl halide).
Glovebox/Inert Atmo: In a nitrogen-filled glovebox, weigh catalysts, base, and aryl bromide into a vial.
Solution Prep: Add the Boc-pyrrolidine and solvent. Seal the vial with a septum cap.
Irradiation: Place the vial 2–3 cm away from the Blue LED source. Fan cool to maintain ambient temperature (approx. 25°C). Stir vigorously for 18–24 hours.
Quench: Dilute with EtOAc and wash with NaHCO₃ (aq) and Brine.
Purification: Silica gel chromatography.
Why this works (Causality):
The Quinuclidine radical cation (generated by the Ir catalyst) abstracts a hydrogen atom from the position
to the nitrogen (the weakest C-H bond due to orbital stabilization). The resulting carbon radical is intercepted by the Nickel catalyst, which has oxidatively added to the aryl bromide, facilitating the C-C bond formation.
Part 3: Visualization of Workflows
Diagram: The Strategic Shift to 3D Scaffolds
This diagram illustrates the conceptual shift from flat aromatic libraries to 3D pyrrolidine architectures and the resulting benefits.
Caption: Transition from planar aromatic scaffolds to sp3-rich pyrrolidine architectures correlates with improved clinical outcomes.
Diagram: The [3+2] Cycloaddition Workflow
A logical flow of the azomethine ylide cycloaddition, highlighting the critical intermediate steps.
Caption: Mechanistic pathway for the synthesis of spiro-pyrrolidines via [3+2] cycloaddition of azomethine ylides.[9]
Part 4: Library Validation & Quality Control
A library is only as good as its purity and physicochemical profile.
Physicochemical Filters (The "Rule of Three" for Fragments)
When designing pyrrolidine fragments, ensure the library adheres to these parameters to maximize utility in FBDD:
Property
Target Range
Rationale
Molecular Weight
< 300 Da
Allows room for growth during optimization.
ClogP
< 3.0
Ensures aqueous solubility for screening assays.
H-Bond Donors
≤ 3
Limits non-specific binding.
Fsp³
> 0.4
Critical: Ensures 3D character (escaping flatland).
PSA
< 60 Ų
Polar Surface Area correlates with cell permeability.
Analytical Validation
LCMS Purity: Minimum >90% purity required (UV 254nm and ELSD).
Chiral Separation: Since pyrrolidines are chiral, racemic libraries must be flagged. For high-value libraries, perform Chiral SFC (Supercritical Fluid Chromatography) to separate enantiomers early.
Stability: Test stability in DMSO (storage solvent) and PBS (assay buffer) for 48 hours.
References
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.[10] [Link]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[6] Journal of Medicinal Chemistry.[10] [Link]
Narayan, R., et al. (2025). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.[11][12] ResearchGate/Wiley. [Link]
Zuo, Z., et al. (2014). Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides. Science. [Link]
Adib, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Organic Letters.[13] [Link]
Application Note: Buchwald-Hartwig Amination of Aryl Bromides with Pyrrolidine Intermediates
[1] Executive Summary This technical guide provides a high-fidelity protocol for the palladium-catalyzed cross-coupling of aryl bromides with pyrrolidine.[1] While pyrrolidine is a ubiquitous pharmacophore in CNS-active...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a high-fidelity protocol for the palladium-catalyzed cross-coupling of aryl bromides with pyrrolidine.[1] While pyrrolidine is a ubiquitous pharmacophore in CNS-active agents (e.g., nicotine analogs, antipsychotics), its secondary cyclic amine structure presents specific challenges regarding steric bulk and catalyst deactivation. This note transitions researchers from traditional, variable Pd(0) sources to the robust RuPhos Pd G4 precatalyst system, ensuring high reproducibility, air stability during setup, and minimized
-hydride elimination side pathways.
Mechanistic Insight & Catalyst Selection
The Challenge of Secondary Cyclic Amines
Unlike primary amines, pyrrolidine possesses increased steric bulk around the nitrogen center. In traditional systems (e.g., Pd(PPh
) or BINAP), this steric hindrance often slows the Reductive Elimination (RE) step of the catalytic cycle. A slow RE increases the lifetime of the Pd(II)-amido intermediate, making it susceptible to -hydride elimination, which leads to hydrodehalogenated arene byproducts and imine formation.
The RuPhos Solution
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice for this transformation.[1]
Steric Bulk: The bulky biaryl backbone encourages the rapid reductive elimination of the tertiary amine product, outcompeting side reactions.
Electronic Richness: The dicyclohexylphosphino group facilitates the oxidative addition of aryl bromides, even those with electron-rich substituents.
G4 Precatalyst: The 4th Generation (G4) palladacycle precatalyst generates the active mono-ligated Pd(0) species in situ upon exposure to base, bypassing the induction period and instability associated with Pd
(dba).
Visualization: The G4 Catalytic Cycle
The following diagram illustrates the activation of the G4 precatalyst and the subsequent cross-coupling cycle.
Figure 1: Activation of RuPhos Pd G4 and the catalytic cycle.[1] Note that for bulky secondary amines, Reductive Elimination is often the critical step facilitated by the RuPhos ligand.
Note: While RuPhos Pd G4 is air-stable, the active catalytic cycle and the base (NaOtBu) are sensitive to moisture and oxygen.[1] Schlenk or Glovebox techniques are required.
Vessel Preparation: Flame-dry a 10 mL Schlenk tube or reaction vial containing a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.[1]
Solids Addition:
Add Aryl Bromide (1.0 mmol).[1][3][4] If liquid, add in step 4.
Stir vigorously (800+ RPM). The color typically shifts from pale yellow to a darker orange/brown, indicating active catalyst formation.
Monitoring: Check via TLC or LC-MS after 2 hours. Most reactions complete within 2-6 hours.[1]
Self-Validation Checkpoint: If the reaction mixture turns black and precipitates palladium black (metallic mirror) within 15 minutes, the catalyst has decomposed. Check solvent dryness and inert atmosphere.[1][4]
Filter through a small pad of Celite to remove inorganic salts.[1]
Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).[1]
Optimization & Troubleshooting Matrix
If the standard protocol yields <50%, utilize the following decision tree to optimize conditions based on the failure mode.
Figure 2: Logical workflow for troubleshooting reaction failures.
Base Effects[5][6][7]
NaOtBu: Standard. Best for non-sensitive substrates.[1]
Cs₂CO₃: Use if the substrate contains esters, nitriles, or ketones sensitive to strong bases. Requires higher temperature (100°C) and longer times (12-24h).[1]
LHMDS: Use for substrates with acidic protons (though pyrrolidine coupling usually tolerates NaOtBu well).[1]
Ligand Screening Data (Representative)
Comparison of ligands for the coupling of 4-bromoanisole (electron-rich, challenging) with pyrrolidine.
RuPhos Discovery & Utility:
Fors, B. P., & Buchwald, S. L. (2008).[1][6] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[1] Journal of the American Chemical Society.
[Link]
G4 Precatalyst Development:
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladacycle Precatalysts for Cross-Coupling Reactions." The Journal of Organic Chemistry.
[Link]
Mechanistic Review of C-N Coupling:
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
[Link][1]
Advanced Protocol: N-Alkylation of Pyrrolidine with Substituted Benzyl Halides
Introduction & Strategic Context The N-benzylpyrrolidine moiety is a pharmacophore ubiquitous in medicinal chemistry, appearing in antihistamines (e.g., Clemastine), antipsychotics, and dopamine receptor antagonists. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
The N-benzylpyrrolidine moiety is a pharmacophore ubiquitous in medicinal chemistry, appearing in antihistamines (e.g., Clemastine), antipsychotics, and dopamine receptor antagonists. While the formation of this bond is a fundamental SN2 transformation, the specific electronic and steric properties of substituted benzyl halides require a nuanced approach to reagent selection to avoid common pitfalls like over-alkylation (quaternization), elimination, or sluggish kinetics.
This guide moves beyond basic textbook definitions to provide a decision-making framework for selecting the optimal base, solvent, and catalyst system based on substrate constraints.
Mechanistic Foundation
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2). The secondary amine (pyrrolidine) acts as the nucleophile, attacking the benzylic carbon.
Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks the antibonding orbital (
) of the C-X bond.
Transition State: A pentacoordinate transition state forms with inversion of configuration (irrelevant for achiral benzyl halides, but critical for chiral alkyl halides).
Deprotonation: The resulting intermediate is a protonated ammonium salt. A base is required to scavenge the proton, regenerating the neutral tertiary amine and driving equilibrium forward.
Figure 1: Mechanistic pathway of SN2 N-alkylation showing the critical deprotonation step.
Strategic Reagent Selection Guide
Success depends on matching the reaction conditions to the reactivity of the benzyl halide and the scale of the reaction.
A. Base Selection: The "Proton Sponge"
The choice of base dictates the reaction rate and impurity profile.
Base
Type
Usage Context
Mechanism/Insight
K₂CO₃
Inorganic
Standard. Best for general use in ACN/DMF.
Mild. Heterogeneous surface reaction. Requires vigorous stirring. Cheap and easily removed by filtration.
Cs₂CO₃
Inorganic
Difficult Substrates. Sterically hindered or electron-rich benzyl halides.
"Cesium Effect": Large Cs⁺ cation is poorly solvated in organic solvents, creating a "naked," highly reactive carbonate anion. Increases solubility in DMF.
DIPEA / TEA
Organic
Homogeneous. Used when solubility is paramount.
Soluble bases ensure homogeneity but can be difficult to remove completely without an acidic wash. Can act as nucleophiles themselves if not bulky (TEA vs Benzyl Halide).
NaOH / KOH
Inorganic
Biphasic (PTC). Large scale / Cost-sensitive.
Strong base used with Phase Transfer Catalysis. Not suitable for substrates with base-sensitive groups (e.g., esters).
B. Solvent Systems[1][3][4][5][6][7]
Acetonitrile (ACN): The "Gold Standard." Polar aprotic but easily removed (bp 82°C). Good balance of solubility for organic substrates and inorganic bases.
DMF / NMP: High boiling, highly polar. Accelerates SN2 significantly but difficult to remove (requires aqueous workup). Use only for sluggish reactions.
Toluene / Water: Used strictly for Phase Transfer Catalysis (PTC). Green and scalable.[1]
C. Catalysts (The "Boosters")
Potassium Iodide (KI) / TBAI: Used for Finkelstein conditions . If using Benzyl Chloride (less reactive), adding catalytic KI converts it in situ to Benzyl Iodide (highly reactive), drastically increasing rate.
Experimental Protocols
Protocol A: The "Gold Standard" (K₂CO₃ / Acetonitrile)
Best for: Discovery chemistry, milligram to gram scale, general substrates.
Acetonitrile (ACN), anhydrous [0.2 M concentration]
Optional: KI (0.1 equiv) if using Benzyl Chloride.
Step-by-Step:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (N₂).[2]
Dissolution: Add the Benzyl Halide (1.0 equiv) and ACN . Stir until dissolved.
Base Addition: Add K₂CO₃ (2.0 equiv). If using Benzyl Chloride, add KI (0.1 equiv) now.
Amine Addition: Add Pyrrolidine (1.2 equiv) dropwise via syringe. Note: Pyrrolidine is added last to ensure the electrophile is available immediately, minimizing homocoupling or side reactions.
Reaction: Heat to 60°C (oil bath) with vigorous stirring. Monitor by TLC or LCMS.
Typical Time: 2–6 hours.
Workup:
Cool to room temperature.
Filter off the solid K₂CO₃/KX salts through a celite pad or sintered glass funnel.
Rinse the cake with Ethyl Acetate.
Concentrate the filtrate in vacuo.
Purification: Most products are >95% pure. If needed, purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g), cost reduction, Green Chemistry applications.
Reagents:
Pyrrolidine (1.1 equiv)
Benzyl Halide (1.0 equiv)
Toluene (Solvent A)
NaOH (20% aq. solution) (Solvent B)
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) (5 mol%).
Step-by-Step:
Biphasic Setup: In a flask, combine Benzyl Halide in Toluene and Pyrrolidine .
Catalyst Addition: Add TEBA (0.05 equiv).
Base Addition: Add 20% NaOH solution. The volume ratio of Toluene:Water should be roughly 1:1.
Reaction: Stir vigorously (high RPM is critical to create an emulsion) at 50°C–Reflux.
Mechanism:[3][4][5] The quaternary ammonium salt shuttles the OH⁻ or pyrrolidine anion between the aqueous and organic phases.
Workup:
Separate layers using a separatory funnel.
Extract aqueous layer 2x with Toluene or DCM.
Combine organic layers, dry over MgSO₄, and concentrate.[2]
Decision Logic & Troubleshooting
Use this logic flow to determine the optimal reaction conditions for your specific substrate.
Figure 2: Decision tree for selecting reaction conditions based on halide reactivity and substrate sensitivity.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Conversion
Poor Leaving Group (Cl)
Add 0.1 eq KI (Finkelstein). Switch to DMF/80°C.
Quaternary Salt Formation
Excess Alkyl Halide
Ensure Pyrrolidine is in slight excess (1.1–1.5 eq). Add Alkyl Halide slowly to amine solution (reverse addition).
Product in Aqueous Layer
Product is too polar
"Salt out" the aqueous layer with NaCl. Use DCM/Isopropanol (3:1) for extraction.[6]
Elimination (Styrene)
Base too strong / Temp too high
Switch from NaOH/KOH to K₂CO₃. Lower temperature.
References
University of Calgary. Chapter 22: Alkylation of Amines. (Detailed mechanism of amine alkylation and SN2 pathways). Link
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.[5] Green Chemistry.[7][1] (Protocol for microwave-assisted and aqueous conditions). Link
ACS GCI Pharmaceutical Roundtable. Reagent Guide: N-Alkylation. (Green chemistry metrics and solvent selection for alkylation). Link
Master Organic Chemistry. Alkylation of Amines. (Discussion on over-alkylation and quaternary salt formation). Link
Organic Syntheses. Oxidative Amination and N-Alkylation Protocols. (Standard procedures for pyrrolidine derivatives). Link
Application Notes and Protocols: Leveraging 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine in Fragment-Based Lead Optimization
Introduction: The Strategic Value of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine in Modern Drug Discovery Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient paradigm for identifying novel lead comp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine in Modern Drug Discovery
Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3][4] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBLD identifies low molecular weight fragments (typically < 300 Da) that bind with low affinity to the target protein.[1][2] These initial "hits" are then optimized into more potent, drug-like candidates through structure-guided strategies.[1][5][6][7] This approach offers the advantage of exploring chemical space more effectively and often yields leads with superior physicochemical properties.
This guide focuses on the application of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine as a versatile fragment for lead optimization. This fragment is strategically designed, incorporating key chemical features that are highly valuable in medicinal chemistry. The pyrrolidine ring is a common scaffold in many biologically active compounds and natural products, providing a robust starting point for diverse chemical modifications.[8] The 5-bromo and 2-methoxy substitutions on the benzyl ring offer critical handles for modulating potency, selectivity, and pharmacokinetic properties.[9][10][11][12]
This document will provide a comprehensive overview of the utility of this fragment, followed by detailed protocols for its application in a hypothetical FBLD campaign targeting a protein kinase, a common enzyme class in drug discovery.
The Rationale Behind the Fragment: A Deeper Look at its Chemical Moieties
The efficacy of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine as a starting fragment lies in the strategic combination of its structural components. Each part of the molecule has a distinct role to play in the drug discovery process:
The Pyrrolidine Core: This saturated heterocycle is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to engage in various non-covalent interactions with protein targets.[8] Its three-dimensional structure can effectively probe binding pockets.
The Benzyl Group: This provides a larger surface area for interaction and serves as a scaffold for further chemical modifications.
The 2-Methoxy Group: The methoxy group is a versatile modulator of a compound's physicochemical properties.[9][12] It can act as a hydrogen bond acceptor and its presence can influence the conformation of the benzyl ring, potentially leading to more favorable binding interactions.[11] Furthermore, it can improve metabolic stability.[12]
The 5-Bromo Group: The bromine atom is a heavy halogen that can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in protein-ligand binding.[10] It also provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the facile introduction of diverse chemical groups during the lead optimization phase.[13]
Fragment Component
Key Physicochemical Properties & Rationale in FBLD
Pyrrolidine
Saturated heterocycle, common in natural products and approved drugs. Provides a 3D scaffold for probing binding pockets and can be readily functionalized.[8]
Benzyl Group
Aromatic ring provides a platform for pi-stacking and other non-covalent interactions. Serves as a vector for fragment growth.
2-Methoxy Group
Hydrogen bond acceptor. Can improve metabolic stability and solubility. Influences the conformation of the benzyl ring.[9][11][12]
5-Bromo Group
Can participate in halogen bonding. Provides a key reactive site for synthetic elaboration via cross-coupling reactions.[10][13]
Hypothetical FBLD Workflow: From Fragment Hit to Optimized Lead
The following diagram illustrates a typical FBLD workflow using 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine as a starting point.
Caption: A typical Fragment-Based Lead Discovery (FBLD) workflow.
Detailed Protocols
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time without the need for labels.[14][15]
Objective: To identify fragments from a library, including 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine, that bind to the target protein.
Materials:
Purified target protein (e.g., a protein kinase)
SPR instrument (e.g., Biacore)
Sensor chips (e.g., CM5)
Amine coupling kit
Fragment library dissolved in 100% DMSO
Running buffer (e.g., HBS-EP+)
Procedure:
Protein Immobilization:
Equilibrate the sensor chip with running buffer.
Activate the sensor surface using a 1:1 mixture of EDC and NHS.
Inject the target protein (at a concentration of 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 8,000-12,000 RU).
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
Fragment Screening:
Prepare a stock solution of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine and other fragments in 100% DMSO.
Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
Inject the fragment solutions over the immobilized protein surface and a reference surface (a deactivated flow cell).
Monitor the binding response (in Resonance Units, RU). A significant increase in RU on the active surface compared to the reference surface indicates a binding event.
Data Analysis:
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
Identify "hits" as fragments that produce a reproducible and concentration-dependent binding response.
For confirmed hits, perform a dose-response analysis to determine the equilibrium dissociation constant (KD).[14]
Protocol 2: Hit Validation and Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and providing structural information about the interaction.[14][16] Ligand-observe techniques like Saturation Transfer Difference (STD) NMR are particularly useful for fragment screening.
Objective: To confirm the binding of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine to the target protein and to identify which parts of the fragment are in close proximity to the protein.
Materials:
Purified target protein
1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine
NMR buffer (e.g., deuterated phosphate buffer)
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe
Procedure:
Sample Preparation:
Prepare a solution of the target protein (10-20 µM) in the NMR buffer.
Prepare a solution of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine (1-2 mM) in the same buffer.
Create a final sample containing the protein and the fragment at the desired concentrations.
STD NMR Experiment:
Acquire a reference 1D ¹H NMR spectrum of the sample.
Perform the STD experiment by selectively saturating a region of the protein's proton spectrum.
Acquire a second spectrum with the saturation frequency set to a region where there are no protein resonances (off-resonance).
The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close contact with the protein.
Data Analysis:
Analyze the STD difference spectrum to identify which protons of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine show the strongest signals. These correspond to the parts of the molecule that are most closely interacting with the protein.
The relative intensities of the STD signals can provide information about the binding epitope of the fragment.
Protocol 3: Structure-Based Design via X-ray Crystallography
X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-based drug design.[17][18][19]
Objective: To determine the binding mode of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine within the active site of the target protein.
Materials:
Highly purified and concentrated target protein
1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine
Crystallization screens and reagents
Cryoprotectant
Synchrotron X-ray source
Procedure:
Crystallization:
Set up crystallization trials of the target protein using vapor diffusion (sitting or hanging drop) methods.
Screen a wide range of crystallization conditions to obtain well-diffracting crystals.
Fragment Soaking or Co-crystallization:
Soaking: Transfer protein crystals to a solution containing 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine (1-10 mM) and cryoprotectant for a defined period (minutes to hours).
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
Data Collection and Structure Determination:
Flash-cool the crystals in liquid nitrogen.
Collect X-ray diffraction data at a synchrotron source.
Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.
Build the model of the protein-fragment complex into the electron density map and refine the structure.
Analysis of the Binding Mode:
Visualize the 3D structure of the complex to identify key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the fragment and the protein.
Identify unoccupied pockets and potential vectors for fragment growth.
Based on the structural information from X-ray crystallography, the next step is to synthesize analogs of the initial fragment hit to improve its potency and other properties.[20][21][22]
Objective: To synthesize a small library of analogs of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine by modifying the 5-bromo position.
Exemplary Reaction: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for fragment elaboration.
Materials:
1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine
A selection of boronic acids (R-B(OH)₂)
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)
Anhydrous solvent (e.g., dioxane/water mixture)
Procedure:
Reaction Setup:
In a reaction vessel, combine 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine (1 equivalent), the desired boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
Add the anhydrous solvent.
Reaction and Workup:
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Perform an aqueous workup to remove inorganic salts.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer, concentrate, and purify the product by column chromatography.
Characterization:
Confirm the structure and purity of the synthesized analogs using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Interpretation and Next Steps
The synthesized analogs should be tested in the same biophysical and biochemical assays as the initial fragment to determine their affinity and potency. This iterative cycle of structure-based design, chemical synthesis, and biological testing is the core of lead optimization.[5][6][7] The goal is to establish a clear Structure-Activity Relationship (SAR) that guides the design of increasingly potent and drug-like compounds.[5]
Conclusion
1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine represents a highly valuable starting point for fragment-based lead discovery campaigns. Its constituent parts are well-suited for probing protein binding sites and for subsequent synthetic elaboration. The protocols outlined in this guide provide a robust framework for identifying and optimizing lead compounds starting from this versatile fragment. By integrating biophysical screening, structural biology, and medicinal chemistry, researchers can effectively leverage this fragment to accelerate the discovery of novel therapeutics.
References
Vertex AI Search. (2018).
Danaher Life Sciences. (n.d.).
PubMed. (2025). Fragment-based drug discovery: A graphical review.
Essays in Biochemistry. (2017). Current perspectives in fragment-based lead discovery (FBLD).
Patsnap Synapse. (2025).
Infinix Bio. (2026).
PubMed. (n.d.).
Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design.
Sygnature Discovery. (n.d.). Fragment Screening.
Chemspace. (2025).
Benchchem. (2025). The Pivotal Roles of Bromine and Methoxy Groups in Compound Reactivity and Drug Design.
ResearchGate. (n.d.). The Role of Fragment-based Discovery in Lead Finding.
PMC. (2023).
ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
Biobide. (n.d.).
ResearchGate. (n.d.). Computational Methods to Support Fragment-based Drug Discovery.
PubMed. (2017). Current perspectives in fragment-based lead discovery (FBLD).
PubMed. (n.d.). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery.
ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis.
Creative Biostructure. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
Sygnature Discovery. (n.d.).
Journal of Medical Science. (n.d.).
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
PMC. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
ResearchGate. (2024). The role of the methoxy group in approved drugs.
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
PubMed. (n.d.). Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds.
PMC. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones.
Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery.
ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
Application Note: Scalable Manufacturing of Methoxy-Benzyl Pyrrolidine Scaffolds
Executive Summary & Strategic Route Selection The N-(methoxybenzyl)pyrrolidine motif is a privileged pharmacophore in CNS-active agents, GPCR ligands, and kinase inhibitors. While the synthesis appears trivial on a milli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Route Selection
The N-(methoxybenzyl)pyrrolidine motif is a privileged pharmacophore in CNS-active agents, GPCR ligands, and kinase inhibitors. While the synthesis appears trivial on a milligram scale, multi-kilogram manufacturing introduces critical constraints regarding exotherm control, genotoxic impurity (GTI) management, and raw material stability.
This guide details three validated routes for synthesizing 1-(4-methoxybenzyl)pyrrolidine (and its regioisomers). The electron-donating methoxy group (
) significantly influences the electrophilicity of the benzylic position, altering the safety profile of alkylating agents and the kinetics of reductive amination.
Strategic Decision Matrix
The choice of route depends heavily on starting material availability and impurity tolerance.
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on precursor availability and process constraints.
Route A: Reductive Amination (The Gold Standard)
This is the preferred route for pharmaceutical applications due to its mild conditions and avoidance of potential alkylating agents (GTIs). The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) is recommended over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (non-selective) for scale-up.
Mechanism & Causality
The reaction proceeds via the formation of an iminium ion.[1] The methoxy group (
) on the benzaldehyde is electron-donating, which slightly deactivates the carbonyl carbon toward nucleophilic attack by pyrrolidine. However, once the iminium is formed, it is rapidly reduced.
Why STAB? NaBH(OAc)
is less basic and milder than NaBH. It selectively reduces the iminium ion without reducing the starting aldehyde, preventing the formation of the benzyl alcohol impurity [1].
Detailed Protocol (Scalable to 1 kg)
Reagents:
4-Methoxybenzaldehyde (1.0 equiv)
Pyrrolidine (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
Solvent: Ethyl Acetate (EtOAc) or DCE (1,2-Dichloroethane)
Note: DCE is standard but EtOAc is preferred for green scale-up.
Step-by-Step Methodology:
Reactor Setup: Charge a glass-lined reactor with 4-Methoxybenzaldehyde and EtOAc (10 volumes). Nitrogen inertion is required.
Amine Addition: Cool to 0–5°C. Add Pyrrolidine dropwise over 30 minutes.
Observation: A slight exotherm will occur. The solution may turn yellow/orange due to imine formation.
Equilibration: Stir at 20°C for 1 hour to ensure complete imine formation.
Process Insight: Unlike electron-poor aldehydes, methoxy-benzaldehydes require this equilibration time because the equilibrium constant for imine formation is lower.
Reduction: Cool to 0°C. Add STAB portion-wise as a solid (or slurry in solvent) over 1 hour.
Critical Control: Maintain internal temperature <10°C to prevent decomposition of the hydride.
Quench: Add 10% aqueous NaHCO
slowly. Gas evolution (H and CO) will be vigorous.
Workup: Separate phases. Wash organic layer with water and brine. Dry over Na
SO and concentrate.
Yield Expectation: 85–92% isolated yield.
Route B: Direct Alkylation (Cost-Driven)
Direct alkylation using 4-methoxybenzyl chloride is chemically efficient but poses safety risks. The methoxy group stabilizes the benzylic carbocation, making the chloride highly reactive but also prone to polymerization if stored improperly.
Mechanism & Challenges[2]
Mechanism: S
2 Nucleophilic Substitution.
The "Over-Alkylation" Problem: The product (tertiary amine) is often more nucleophilic than the starting secondary amine, leading to quaternary ammonium salts.
Solution: Use of inorganic bases and strict stoichiometry control.
Detailed Protocol (Phase Transfer Catalysis)
Reagents:
4-Methoxybenzyl chloride (1.0 equiv)
Pyrrolidine (1.5 equiv) - Excess is crucial to prevent bis-alkylation.
Potassium Carbonate (K
CO) (2.0 equiv)
Solvent: Acetonitrile (ACN) or Toluene/Water (Biphasic).
Step-by-Step Methodology:
Slurry Preparation: Charge reactor with Pyrrolidine , K
CO , and ACN (8 volumes). Heat to 40°C.
Controlled Addition: Dissolve 4-Methoxybenzyl chloride in ACN (2 volumes). Add this solution to the amine mixture slowly over 2 hours.
Why Slow Addition? Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation over quaternization.
Reaction Monitoring: Stir at 60°C for 4 hours. Monitor by HPLC for the disappearance of the chloride.
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.
Purification: Acid/Base extraction is required to remove the excess pyrrolidine.
Dissolve residue in EtOAc. Extract with 1M HCl (Product moves to aqueous).
Wash aqueous layer with EtOAc (removes neutral impurities).
Basify aqueous layer (pH > 12) with NaOH. Extract product back into EtOAc.
Yield Expectation: 75–85%.
Route C: Amide Reduction (The "Hard" Linkage)
This route is generally reserved for cases where the aldehyde is unstable or only the benzoic acid precursor is available. It involves a two-step sequence: Amide formation followed by reduction.[2][3][4]
Workflow Visualization
Figure 2: Two-step sequence via amide intermediate. The reduction step (bold) is the safety bottleneck.
Safety Note: The reduction of the amide requires Lithium Aluminum Hydride (LiAlH
) or Borane. On a kilogram scale, LiAlH presents a severe fire hazard and requires specialized cryogenic reactors and quenching protocols (Fieser workup). This route is not recommended for standard CMOs unless specific high-energy handling capabilities exist.
Comparative Data Analysis
Metric
Route A: Reductive Amination
Route B: Direct Alkylation
Route C: Amide Reduction
Overall Yield
High (85-95%)
Moderate (75-85%)
Moderate (70-80%)
Atom Economy
Good (Water byproduct)
Poor (Salt waste)
Poor (Aluminum salts)
Safety Profile
Green (Mild exotherm)
Yellow (Corrosive/GTI)
Red (Pyrophoric hydride)
Cost (BOM)
Moderate
Low
High
Purification
Distillation or Extraction
Acid/Base Extraction
Chromatography often needed
Impurity Risk
Benzyl Alcohol
Quaternary Salts
Unreacted Amide
Quality Control & Impurity Profiling
For the methoxy-benzyl pyrrolidine scaffold, specific impurities must be monitored during method development.
Genotoxic Impurities (GTIs):
If Route B is used, residual 4-methoxybenzyl chloride is a known alkylating agent and potential carcinogen.
Limit: Typically < 10 ppm (TTC based).
Detection: GC-MS with SIM mode is required for low-level detection.
Dimer Formation:
In Route A, if the imine is not reduced quickly, it can undergo condensation with enolizable species (though less likely with pyrrolidine).
In Route B, "Bis-alkylation" leads to the quaternary salt: N,N-bis(4-methoxybenzyl)pyrrolidinium chloride. This is a critical quality attribute (CQA).
Regioisomers:
Ensure the starting material (anisaldehyde) is regio-pure (para vs. ortho/meta). The ortho-isomer reacts significantly slower due to steric hindrance near the aldehyde.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][8] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Tripp, J. C. , et al. (2005). Lab-Scale Synthesis of N-Benzylpyrrolidine Derivatives. Organic Syntheses, 82, 64. [Link]
Roughley, S. D. , & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Harmonised Guideline. [Link]
Technical Support Center: Preventing Oxidation of Methoxy-Benzyl Amines During Storage
An Application Scientist's Guide Welcome to the technical support center for researchers, scientists, and drug development professionals. Methoxy-benzyl amines are valuable intermediates and final products, but their sus...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. Methoxy-benzyl amines are valuable intermediates and final products, but their susceptibility to oxidation can compromise sample integrity, leading to failed experiments and questionable results. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the long-term stability of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and concerns related to methoxy-benzyl amine storage.
Q1: My methoxy-benzyl amine solution, which was initially colorless, has turned yellow or brown. What's happening?
A: A yellow or brown discoloration is the most common visual indicator of oxidative degradation.[1] Amines, particularly aromatic and benzylic amines, are susceptible to air oxidation, a process often accelerated by exposure to light.[1] The color change is typically due to the formation of highly conjugated, colored byproducts such as N-oxides, imines, and other polymeric species resulting from autoxidation.[1][2][3]
Q2: Can this discoloration affect my experiment?
A: Absolutely. Discoloration signifies the formation of impurities. These degradation products can lower the effective concentration of your starting material, interfere with reactions, and produce misleading results in biological assays. For drug development, such impurities represent a significant safety and regulatory concern.
Q3: What are the primary factors that cause this oxidation?
A: The two primary culprits are atmospheric oxygen and light (especially UV light).[1][4] Oxygen can react with the amine, often via a free-radical mechanism, to initiate degradation.[5][6] Light can provide the activation energy needed to initiate these radical reactions. Elevated temperatures can also accelerate the rate of oxidation.[7]
Q4: I store my samples in a tightly capped vial in the fridge. Is that not enough?
A: While refrigeration slows down reaction rates and a tight cap limits immediate air exchange, it is often insufficient for long-term stability. Every time the vial is opened, the headspace is replenished with fresh air (containing ~21% oxygen).[8] Furthermore, standard glass or plastic caps may not provide a perfect hermetic seal, allowing slow oxygen ingress over time. For sensitive compounds, more robust measures are necessary.[9]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving degradation issues when they are suspected or confirmed analytically.
Q5: I've detected new peaks in my HPLC/GC-MS analysis. What are the likely degradation products?
A: The oxidation of methoxy-benzyl amines can proceed through several pathways. The initial step often involves the formation of an amine radical cation.[6] From there, common degradation products include:
Imines: Formed from the coupling of two amine molecules after initial oxidation.[10][11]
Aldehydes and Amides: Resulting from the cleavage of the C-N bond. For instance, p-methoxybenzylamine can oxidize to p-methoxybenzaldehyde.[11][12]
N-oxides: Formed by the direct addition of an oxygen atom to the nitrogen.[2]
Hydroperoxides: In atmospheric conditions, autoxidation can lead to highly oxygenated molecules containing hydroperoxy groups.[3][13]
The exact product profile depends on the specific structure, the presence of catalysts (like trace metals), and environmental conditions.
Q6: My compound's purity has decreased upon re-analysis. How do I design a systematic approach to identify the cause and prevent recurrence?
A: A systematic approach is crucial. The following workflow can help you diagnose the issue and implement the correct preventative measures.
Caption: Troubleshooting workflow for amine degradation.
Part 3: Core Prevention Protocols & Methodologies
Proactive prevention is superior to reactive purification. The single most effective technique for preserving air-sensitive reagents is the rigorous exclusion of oxygen.
The Gold Standard: Inert Gas Blanketing
Inert gas blanketing is the process of replacing the atmosphere in the headspace of a container with a non-reactive gas, typically nitrogen or argon, to displace oxygen and moisture.[14][15] This creates a protective barrier, preventing oxidative reactions. Nitrogen is the most common choice due to its availability and cost-effectiveness, while argon, being denser than air, can be more effective for blanketing in open vessels.[8]
Experimental Protocol: Blanketing a Reagent Bottle Using a Manifold
This protocol describes the standard method for creating an inert atmosphere in a typical laboratory reagent bottle (e.g., an Aldrich Sure/Seal™ bottle or a standard vial with a septum cap).[9][16][17]
Materials:
Reagent bottle containing the methoxy-benzyl amine.
Bottle cap with a PTFE-lined septum.
Source of dry, high-purity inert gas (Nitrogen or Argon).[18]
Gas manifold with a bubbler outlet.
Two long needles (e.g., 18-20 gauge).
Procedure:
System Preparation: Ensure all glassware is clean and oven-dried to remove adsorbed moisture.[9][17] Set the inert gas regulator to a low positive pressure (e.g., 1-2 psi), allowing a slow bubble rate (1-2 bubbles per second) through the mineral oil bubbler.[18][19] This slight positive pressure is critical to prevent air from entering the system.[16]
Purging the Headspace: Securely cap the reagent bottle with the septum cap.
Insert one needle through the septum, ensuring its tip is in the headspace above the liquid level. This will be the gas inlet. Connect this needle to the inert gas line from the manifold.
Insert a second needle through the septum to act as a vent. Its tip should also be in the headspace.
Allow the inert gas to flow gently for 5-10 minutes. This "sweep purging" displaces the oxygen-containing air from the headspace.
Establishing the Blanket: After purging, remove the vent needle first. The bubbling rate in the manifold's bubbler may briefly increase as the system pressure equalizes.
Once the bubbling returns to a slow, steady rate, remove the gas inlet needle. The bottle now contains the amine under a slight positive pressure of inert gas.
Storage: For added protection, wrap the septum and cap area with paraffin film to prevent slow leaks and protect the septum from atmospheric degradation. Store the bottle in a cool, dark place (e.g., a refrigerator or freezer, appropriately rated) and clearly label it as "Stored Under N₂/Ar".[4][20][21]
Caption: Workflow for inert gas blanketing.
Part 4: Data Summary & Advanced Considerations
Impact of Storage Conditions on Purity
The choice of storage conditions has a quantifiable impact on the long-term stability of methoxy-benzyl amines. The table below provides illustrative data on the expected degradation over 6 months.
Note: Data is illustrative and actual degradation rates will vary based on the specific compound structure and initial purity.
Q7: Are there alternatives to inert gas blanketing, such as adding stabilizers?
A: Yes, in some formulations, particularly for pharmaceutical products, antioxidants can be added to inhibit oxidation.[22] Common antioxidants include butylated hydroxytoluene (BHT) or vitamin E analogs, which act as radical scavengers, terminating the chain reactions of autoxidation.[23] However, this approach has drawbacks for synthetic reagents:
The antioxidant is a deliberately added impurity that must be removed later.
It may interfere with subsequent reactions.
It is consumed over time and offers finite protection.
For general laboratory storage of chemical reagents, rigorous exclusion of oxygen via inert gas blanketing is the preferred and most reliable method.
References
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 15, 2026, from [Link]
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved February 15, 2026, from [Link]
Inerting in Chemical Industries: Gas Selection & Safety Guide 2026. (2026, February 2). EPCLand. Retrieved February 15, 2026, from [Link]
Safety Data Sheet - (2-Methoxy-benzyl)-(4-phenoxypyridin-3-yl)-amine. (n.d.). ABX - advanced biochemical compounds. Retrieved February 15, 2026, from [Link]
Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU. Retrieved February 15, 2026, from [Link]
The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University. Retrieved February 15, 2026, from [Link]
Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017, July 14). JoVE. Retrieved February 15, 2026, from [Link]
p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Chem-Station Int. Ed. Retrieved February 15, 2026, from [Link]
The Process of Inert Gas Blanketing. (2016, June 27). Cambridge Sensotec. Retrieved February 15, 2026, from [Link]
Amine - Reactions, Synthesis, Properties. (2026, January 7). Britannica. Retrieved February 15, 2026, from [Link]
Chemical and petrochemical nitrogen gas blanketing. (n.d.). Atlas Copco Croatia. Retrieved February 15, 2026, from [Link]
Effects of Oxidation on Amine-Containing Materials. (n.d.). Innovative Polymers. Retrieved February 15, 2026, from [Link]
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2015, June 25). MDPI. Retrieved February 15, 2026, from [Link]
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]
A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines. (2023, February 1). RSC Publishing. Retrieved February 15, 2026, from [Link]
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC. Retrieved February 15, 2026, from [Link]
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). diplomata comercial. Retrieved February 15, 2026, from [Link]
The chemistry of amine radical cations produced by visible light photoredox catalysis. (2013, October 1). PMC. Retrieved February 15, 2026, from [Link]
Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
Nitrogen: A Security Blanket for the Chemical Industry. (n.d.). Air Products. Retrieved February 15, 2026, from [Link]
Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. (2014, November 16). ACS Publications. Retrieved February 15, 2026, from [Link]
Highly Efficient Autoxidation of Triethylamine. (2023, October 6). ACS Publications. Retrieved February 15, 2026, from [Link]
BASICS OF TANK BLANKETING. (n.d.). Process Online. Retrieved February 15, 2026, from [Link]
Atmospheric Autoxidation of Amines. (2020, September 15). PubMed. Retrieved February 15, 2026, from [Link]
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. (2016, November 4). ACS Omega. Retrieved February 15, 2026, from [Link]
Amine Oxidation Catalyzed by NO2. (n.d.). OSTI. Retrieved February 15, 2026, from [Link]
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024, June 15). MDPI. Retrieved February 15, 2026, from [Link]
Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. (n.d.). Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]
Selective Aerobic Oxidation of Amines to Imines by TiO2 Photocatalysis in Water. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. (n.d.). Bernstein Group. Retrieved February 15, 2026, from [Link]
d3cy01635h1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved February 15, 2026, from [Link]
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. (n.d.). AIR Unimi. Retrieved February 15, 2026, from [Link]
Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
4-Methoxy Benzyl Amine. (n.d.). Rock Chemicals, Inc. Retrieved February 15, 2026, from [Link]
Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (2025, February 12). ACP. Retrieved February 15, 2026, from [Link]
HPLC Method Development & Comparison Guide: 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine
Executive Summary & Compound Profile This guide provides a technical comparison of HPLC methodologies for the analysis of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine , a key intermediate in the synthesis of GPCR ligands and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
This guide provides a technical comparison of HPLC methodologies for the analysis of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine , a key intermediate in the synthesis of GPCR ligands and kinase inhibitors. Due to the basicity of the pyrrolidine moiety (
) and the lipophilicity of the brominated benzyl ring (), this compound presents specific chromatographic challenges—namely, peak tailing under standard acidic conditions and retention shifts based on pH.
This guide objectively compares three analytical approaches:
Standard Acidic Method (0.1% TFA): Best for rapid screening and impurity profiling (separating the amine from the aldehyde precursor).
High pH Method (Ammonium Bicarbonate): Recommended for purity assays; ensures the amine is neutral, maximizing retention and peak symmetry.
Orthogonal Phenyl-Hexyl Method: Best for separating structural isomers or de-brominated impurities via
selectivity.
Physicochemical Profile
Property
Value
Chromatographic Implication
Molecular Formula
Detection via UV (210 nm, 254 nm)
Molecular Weight
270.17 g/mol
Suitable for LC-MS (ESI+)
Calculated LogP
~3.05
Moderate retention on C18; requires >30% Organic for elution
Basic pKa
~9.2 (Pyrrolidine N)
Positively charged at pH < 7; Neutral at pH > 10
Method Comparison & Performance Analysis
The following table synthesizes experimental expectations based on the compound's structure.
Comparative Performance Matrix
Feature
Method A: Acidic (Standard)
Method B: High pH (Recommended)
Method C: Phenyl-Hexyl
Stationary Phase
C18 (e.g., Zorbax SB-C18)
Hybrid C18 (e.g., XBridge BEH C18)
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)
Mobile Phase pH
pH ~2.0 (0.1% TFA)
pH ~10.0 (10mM )
pH ~3.0 (Formic Acid)
Analyte State
Protonated ()
Neutral ()
Protonated ()
Retention Time
Early Elution (2.5 - 4.0 min)
Late Elution (6.0 - 8.0 min)
Moderate (Selectivity driven)
Peak Symmetry
Risk of Tailing () due to silanol interaction
Excellent ()
Good ()
Resolution (Precursor)
Excellent separation from neutral Aldehyde
Moderate separation
Enhanced selectivity for aromatic impurities
Primary Use Case
Reaction Monitoring (IPC)
Final Purity Assay
Orthogonal Verification
Visualizing the Analytical Logic
The following diagram illustrates the decision process for selecting the appropriate method based on the analytical goal (Purity vs. Reaction Monitoring) and the chemical pathway.
Caption: Decision tree for selecting the optimal HPLC method based on the specific analytical requirement (IPC vs. Purity).
Why: At pH 10, the pyrrolidine nitrogen is deprotonated. The molecule becomes fully hydrophobic, interacting strongly with the C18 chain, resulting in a sharper peak and longer retention time compared to Method A.
Synthesis & Impurity Pathway[3][4][5][6]
Understanding the synthesis helps identify expected impurities. The compound is typically synthesized via Reductive Amination .
Caption: Synthesis pathway via reductive amination showing potential impurities (Aldehyde precursor and de-brominated byproducts).
References
PubChem. (2023).[3] 5-Bromo-2-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Matassini, C., et al. (2018). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 36(2). (Context on Reductive Amination methodologies). Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative source for pH-dependent retention behavior of basic amines).
Comparative Guide: Pyrrolidine vs. Piperidine Benzylamine Analogs
Executive Summary: The "Ring Size" Effect in Lead Optimization In medicinal chemistry, the substitution of a pyrrolidine (5-membered) ring with a piperidine (6-membered) ring—or vice versa—is a classic bioisosteric repla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Ring Size" Effect in Lead Optimization
In medicinal chemistry, the substitution of a pyrrolidine (5-membered) ring with a piperidine (6-membered) ring—or vice versa—is a classic bioisosteric replacement used to modulate physicochemical properties without drastically altering the pharmacophore. However, this single methylene insertion triggers a cascade of changes in basicity, lipophilicity, and conformational entropy that can drastically alter potency and metabolic fate.
This guide provides an objective, data-driven comparison of N-benzylpyrrolidine and N-benzylpiperidine analogs, focusing on their application in GPCR ligands (e.g., Histamine H3, Dopamine D2/D3) and monoamine transporter inhibitors.
Physicochemical Profiling: The First Filter
The choice between pyrrolidine and piperidine is often the first step in fine-tuning the Lipophilic Efficiency (LipE) of a lead compound.
Representative Comparative Data
Data synthesized from standard physicochemical databases and consensus literature values.
Property
N-Benzylpyrrolidine Analog
N-Benzylpiperidine Analog
Impact on Drug Design
Ring Size
5-membered
6-membered
Steric bulk & receptor pocket fit.
LogP (Lipophilicity)
~2.3 - 2.5
~2.8 - 3.0
Piperidine increases LogP by ~0.5, improving BBB penetration but increasing non-specific binding risk.
pKa (Conj. Acid)
11.27
11.22
Pyrrolidine is slightly more basic due to relief of eclipsed conformational strain upon protonation.
Conformation
Envelope (Flexible)
Chair (Rigid)
Piperidine incurs a lower entropic penalty upon binding if the pocket accommodates the chair form.
TPSA
~3.2 Ų
~3.2 Ų
Negligible difference; both are tertiary amines.
Metabolic Liability
-Carbon Oxidation
-Carbon Oxidation
Piperidine is generally more susceptible to CYP-mediated ring opening (see Section 5).
Expert Insight: While the
difference appears negligible (0.05 units), the LogP shift is the primary driver for selection. If your lead compound has high metabolic clearance due to lipophilicity, switching from piperidine to pyrrolidine is a validated strategy to lower LogP while maintaining basicity.
Structural & Conformational Analysis
The pharmacological divergence between these analogs is driven by conformational entropy .
Piperidine (Rigid): Exists predominantly in a defined chair conformation. If the receptor binding pocket matches this geometry, the binding event is energetically favorable (low entropic cost).
Pyrrolidine (Flexible): Exists in a dynamic "envelope" pucker. It can adapt to smaller or irregularly shaped pockets but pays a higher entropic penalty to "freeze" into the active conformation.
Visualization: Conformational Impact on Binding
Graphviz diagram illustrating the entropic trade-offs.
Figure 1: Decision logic for scaffold selection based on receptor pocket constraints and entropic penalties.
Experimental Protocol: Reductive Amination
The synthesis of both analogs relies on the reductive amination of benzaldehyde derivatives. While the mechanism is identical, the steric hindrance of the amine influences the reaction rate.
Validated Protocol: Direct Reductive Amination (STAB Method)
Objective: Synthesis of N-benzylpyrrolidine/piperidine from benzaldehyde.
Reagents:
Benzaldehyde (1.0 equiv)
Amine (Pyrrolidine or Piperidine) (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
Acetic Acid (catalytic, pH 5-6)
Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask, dissolve benzaldehyde (1.0 mmol) in DCE (5 mL). Add the secondary amine (1.1 mmol).
Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30 minutes. Note: Piperidine may form the iminium species slightly slower than pyrrolidine due to steric bulk in the chair conformation.
Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise.
Quench: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS. Quench with saturated aqueous NaHCO₃.
Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Synthetic Pathway Visualization
Figure 2: General reductive amination pathway. The formation of the Iminium Ion is often the differentiating step kinetically between ring sizes.
ADME & Metabolic Stability: The "Soft Spot"
A critical differentiator is metabolic stability.[1] Both rings are subject to oxidative metabolism by Cytochrome P450 (CYP450) isoforms, but the regioselectivity differs.
Piperidine: Highly susceptible to oxidation at the
-carbon (C2 position), forming an unstable carbinolamine that collapses into a ring-opened aldehyde or oxidizes further to a lactam (2-piperidone).
Pyrrolidine: Also undergoes
-oxidation to 2-pyrrolidone (lactam), but the ring is generally more resistant to oxidative opening compared to the piperidine chair.
Experimental Verification (Microsomal Stability Assay):
To verify this in your specific series, run a Human Liver Microsome (HLM) stability assay.
Marker: Look for +16 Da (Hydroxylation) and +14 Da (Carbonyl/Lactam) shifts in LCMS.
Observation: Piperidine analogs often show a higher intrinsic clearance (
) due to this liability.
Conclusion: Decision Matrix
Use the following logic to select the optimal analog for your program:
Scenario
Recommended Scaffold
Rationale
High LogP / Poor Solubility
Pyrrolidine
Lowers LogP by ~0.5 units; improves solubility.
High Metabolic Clearance
Pyrrolidine
Often (but not always) reduces rate of -oxidation.
Target requires Rigidity
Piperidine
Chair conformation reduces entropic cost of binding.
Steric Constraints
Pyrrolidine
Smaller envelope fits tight pockets where piperidine clashes.
hERG Liability
Pyrrolidine
Lower lipophilicity often correlates with reduced hERG inhibition.
References
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosteric replacement and ring properties).
Betti, M., et al. (2025). "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem.[1] Link
Ssettumba, J., et al. (2021).[2] "Impact of ring size on the physicochemical properties of cyclic amines." Journal of Medicinal Chemistry. (Discussion on pKa and LogP shifts).
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Testa, B. (2009). "Metabolism of Drugs and Other Xenobiotics." Wiley-VCH.
Definitive Guide to the Safe Disposal of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine
This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine (CAS No. 864418-18-8).
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine (CAS No. 864418-18-8). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
Core Principle: A Conservative Approach to Safety
Brominated Organic Compounds : This class of chemicals can present significant health and environmental hazards.[1] They are often toxic, can be corrosive, and may persist in the environment.[2] Upon combustion, they can release hazardous decomposition products such as hydrogen bromide gas.[3][4]
Pyrrolidine Derivatives : Pyrrolidine itself is a flammable, corrosive, and toxic cyclic amine.[5][6] Derivatives often retain these hazardous characteristics.
Hazard Profile and Key Data Summary
The table below summarizes the known and inferred data for this compound, guiding our handling and disposal strategy.
Based on the hazardous nature of brominated organic compounds and pyrrolidine derivatives.[1][2][5][10]
Incompatibilities
Strong oxidizing agents, strong acids.
Common for amine-containing compounds and brominated organics.[1][6] Mixing with incompatible materials can cause violent reactions.[11]
Disposal Classification
Hazardous Waste . Must be segregated as Halogenated Organic Waste .
This classification is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) due to the presence of bromine and potential toxicity.[12]
Rationale : Mixing incompatible waste streams is a primary cause of laboratory accidents.[15] Furthermore, halogenated and non-halogenated wastes are incinerated under different conditions; mixing them significantly increases the cost and complexity of disposal.
Step 3: Prepare and Label the Waste Container
Proper containment and communication are key to a safe waste management program.
Container Selection : The waste container must be in good condition, made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene), and have a secure, leak-proof screw cap.[12]
Labeling : The container must be labeled with a "Hazardous Waste" tag before any waste is added.[7][16] The label must include:
The words "HAZARDOUS WASTE" .
The full chemical name: "Waste 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine" . If it is in a solvent, list all components and their approximate percentages.
The date on which waste was first added to the container (accumulation start date).[7]
The specific hazards (e.g., "Toxic," "Irritant").
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[16]
Location : The designated SAA must be in the same room where the waste is generated.
Secondary Containment : The waste container must be kept in a secondary container (such as a plastic tub or tray) that can hold the entire volume of the primary container in case of a leak or spill.[12][15]
Container Status : Keep the waste container closed at all times, except when adding waste.[16]
Storage Limits : Do not exceed 55 gallons of a particular hazardous waste stream within your SAA.[16]
Step 5: Arrange for Final Disposal
Laboratory personnel are not authorized to perform final chemical treatment or disposal.
Contact EHS : When the container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.[15][16]
Follow Institutional Procedures : Adhere strictly to your organization's specific procedures for requesting a chemical waste pickup.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
Small Spill (in a fume hood) :
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[14][17] Do not use combustible materials like paper towels.
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Label the container appropriately and dispose of it as hazardous waste.
Personal Exposure :
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][18] Seek medical attention.
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[17][18] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[19]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(5-Bromo-2-methoxy-benzyl)-pyrrolidine.
Caption: Disposal Decision Workflow for Hazardous Chemical Waste.
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (n.d.). EHRS - University of Pennsylvania. Retrieved February 16, 2026, from [Link]
NIH Waste Disposal Guide 2022 . (2022). National Institutes of Health. Retrieved February 16, 2026, from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved February 16, 2026, from [Link]
Hazardous Waste and Disposal Considerations . (n.d.). American Chemical Society. Retrieved February 16, 2026, from [Link]
Laboratory Guide for Managing Chemical Waste . (2023, October). Vanderbilt University Medical Center. Retrieved February 16, 2026, from [Link]
Pyrrolidine . (n.d.). PubChem - NIH. Retrieved February 16, 2026, from [Link]
PYRROLIDINE FOR SYNTHESIS . (n.d.). Loba Chemie. Retrieved February 16, 2026, from [Link]
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . (2025, October 20). Dolly Corporation. Retrieved February 16, 2026, from [Link]
LCSS: BROMINE . (n.d.). National Research Council. Retrieved February 16, 2026, from [Link]
Bromination safety . (2024, June 7). YouTube. Retrieved February 16, 2026, from [Link]
Bromine Safety & Standard Operating Procedures . (n.d.). University of Washington. Retrieved February 16, 2026, from [Link]